molecular formula C11H12N2O3 B12901483 3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole CAS No. 106726-25-4

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12901483
CAS No.: 106726-25-4
M. Wt: 220.22 g/mol
InChI Key: PFFGHHLOJNJNNJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-methylphenyl group and a nitromethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with nitromethane in the presence of a base to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Nitro derivatives of the oxazole compound.

    Reduction: Amino derivatives of the oxazole compound.

    Substitution: Halogenated or nitrated derivatives of the oxazole compound.

Scientific Research Applications

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole: Lacks the nitromethyl group, which may result in different chemical reactivity and biological activity.

    5-(Nitromethyl)-4,5-dihydro-1,2-oxazole: Lacks the 4-methylphenyl group, which may affect its overall properties and applications.

    4-Methylphenyl-1,2-oxazole: Lacks both the nitromethyl and dihydro groups, leading to different chemical and physical properties.

Uniqueness

3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of both the 4-methylphenyl and nitromethyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar oxazole derivatives.

Properties

CAS No.

106726-25-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H12N2O3/c1-8-2-4-9(5-3-8)11-6-10(16-12-11)7-13(14)15/h2-5,10H,6-7H2,1H3

InChI Key

PFFGHHLOJNJNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C[N+](=O)[O-]

Origin of Product

United States

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